Fmoc-dab-oh
CAS No.: 161420-87-7
Cat. No.: VC21536793
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 161420-87-7 |
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Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Standard InChI Key | ZZDRDGKSMGGBDI-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |
Chemical Identity and Structure
Fmoc-dab-oh represents a protected form of diaminobutyric acid, specifically with fluorenylmethyloxycarbonyl (Fmoc) protection at the alpha amino group. This compound features a chiral center with the S configuration and contains both protected and free amino functionalities, making it valuable for selective peptide synthesis strategies.
Basic Information
Fmoc-dab-oh is identified by the CAS number 161420-87-7 and has a molecular formula of C₁₉H₂₀N₂O₄ . The compound has numerous synonyms in scientific literature, including:
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
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(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Fmoc-L-alpha,gamma-diaminobutyric acid
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Fmoc-L-2,4-Diaminobutyric acid
Structural Features
The structure of Fmoc-dab-oh incorporates several key functional groups:
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A fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha amino position
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A free gamma amino group
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A carboxylic acid moiety
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A chiral center with S configuration
The presence of both protected and unprotected amino groups in this molecule enables selective derivatization in peptide synthesis applications, allowing for orthogonal protection strategies .
Physical and Chemical Properties
Understanding the physical and chemical properties of Fmoc-dab-oh is essential for proper handling and application in research settings.
Fundamental Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 340.4 g/mol | |
XLogP3-AA | -0.2 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 7 | |
Exact Mass | 340.14230712 Da |
Solubility Properties
Fmoc-dab-oh shows solubility in dimethyl sulfoxide (DMSO), which is particularly important for laboratory applications . This solubility characteristic influences how the compound is handled in research settings and informs proper storage and preparation protocols.
Synthesis Methods
The synthesis of Fmoc-dab-oh represents an important aspect of its commercial availability and research applications. Current literature describes several approaches to synthesizing this compound.
Direct Synthesis from Fmoc-Glutamine
One documented synthetic route involves the transformation of Fmoc-Gln-OH to Fmoc-Dab-OH using iodobenzene diacetate (DiPA) as a reagent. This approach has been described in detail in patent literature and offers a straightforward method for producing the target compound .
The reaction typically occurs in a mixed solvent system of ethyl acetate, acetonitrile, and water (in a volume ratio of 2:1:1), with reaction times ranging from 48-72 hours at temperatures between 20-30°C . This method has been reported to achieve yields of 65.98-81.12% with high purity (98.5-99.5% by HPLC) .
Synthetic Pathway Considerations
The synthesis of Fmoc-dab-oh addresses several technical challenges encountered in alternative methods:
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Earlier approaches typically involved multiple steps, including protection/deprotection sequences
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Traditional methods often required hydrogenation procedures that complicated large-scale production
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The direct method from Fmoc-glutamine reduces the number of synthetic steps and eliminates the need for problematic hydrogenation processes
These improvements have made the compound more accessible for research applications, with simplified production methods enabling more consistent quality and higher yields.
Applications in Research
Fmoc-dab-oh finds significant application in several research domains due to its structural features and chemical properties.
Peptide Synthesis Applications
The primary application of Fmoc-dab-oh is in solid-phase peptide synthesis (SPPS), where it serves as a building block for incorporating diaminobutyric acid residues into peptide sequences. The Fmoc protection strategy allows for selective deprotection under mild basic conditions, while maintaining orthogonality with other protecting groups commonly used in peptide chemistry.
Medicinal Chemistry
In medicinal chemistry, Fmoc-dab-oh enables the synthesis of peptide analogs containing non-standard amino acids. These compounds often display modified biological activities or improved pharmacokinetic properties compared to their natural counterparts. The presence of the additional amino group in the side chain provides opportunities for further functionalization, enabling the creation of novel bioactive compounds.
Related Compounds and Derivatives
Fmoc-Dab(Boc)-OH as a Related Compound
Fmoc-Dab(Boc)-OH represents a closely related derivative where the gamma amino group is protected with a tert-butyloxycarbonyl (Boc) group. This compound, with the chemical name (2S)-4-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, has the CAS number 125238-99-5 .
This doubly protected derivative provides additional selectivity in peptide synthesis, allowing for orthogonal deprotection strategies where either the Fmoc or Boc group can be selectively removed under different conditions .
Synthetic Relationship
The relationship between Fmoc-dab-oh and Fmoc-Dab(Boc)-OH is particularly notable from a synthetic perspective. Fmoc-dab-oh serves as a precursor for the synthesis of Fmoc-Dab(Boc)-OH through selective protection of the gamma amino group with Boc anhydride. This transformation typically occurs in a mixed solvent system of acetone and water (1:1 v/v) at 0-10°C, with pH adjustment to 7.5-8.5 using NaOH solution .
This synthetic relationship illustrates the utility of Fmoc-dab-oh as both a final product and an intermediate in the preparation of more elaborately protected amino acid derivatives.
Current Research and Future Directions
Research involving Fmoc-dab-oh continues to evolve, with particular emphasis on improving synthetic efficiency and exploring new applications in peptide science. The development of more efficient synthetic methods, as exemplified by recent patent literature, indicates ongoing interest in making this compound more accessible for research applications .
Future research directions may include:
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Development of novel protecting group strategies involving selectively protected diaminobutyric acid derivatives
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Investigation of peptides containing diaminobutyric acid residues as potential therapeutic agents
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Exploration of structure-activity relationships in peptides containing this non-standard amino acid
These research directions highlight the continuing relevance of Fmoc-dab-oh in contemporary biochemical and pharmaceutical research.
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